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Compound of Interest

Compound Name: Cinnzeylanol

Cat. No.: B1150427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cinnzeylanol, a diterpenoid isolated from the bark of Cinnamomum zeylanicum. This

document is intended to serve as a core reference for researchers engaged in natural product

chemistry, pharmacology, and drug development, offering detailed spectroscopic data and the

experimental protocols for its acquisition.

Executive Summary
Cinnzeylanol, with the chemical formula C₂₀H₃₂O₇ and a molecular weight of 384.5 g/mol ,

was first isolated and structurally elucidated by Isogai et al. in 1977.[1][2] Its complex polycyclic

structure has been a subject of interest for its potential biological activities. This guide

consolidates the available spectroscopic data, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and

further investigation.

Spectroscopic Data of Cinnzeylanol
The following tables summarize the key spectroscopic data for Cinnzeylanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Cinnzeylanol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

0.88 d 6.0 -CH₃

1.01 d 6.0 -CH₃

1.10 s -CH₃

1.25 s -CH₃

3.89 d 2.0 H-2

4.38 d 2.0 H-3

Note: The complete ¹H NMR data was not fully detailed in the original publication. The data

presented is based on the available information.

Table 2: ¹³C NMR Spectroscopic Data for Cinnzeylanol

Chemical Shift (δ) ppm Assignment

Data not available in the reviewed literature.

To date, a complete, published ¹³C NMR spectrum for Cinnzeylanol has not been identified in

the surveyed literature.

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for Cinnzeylanol

Wavenumber (cm⁻¹) Functional Group Assignment

3450 O-H (hydroxyl groups)

The IR spectrum of Cinnzeylanol is characterized by a strong absorption band indicating the

presence of multiple hydroxyl groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1150427?utm_src=pdf-body
https://www.benchchem.com/product/b1150427?utm_src=pdf-body
https://www.benchchem.com/product/b1150427?utm_src=pdf-body
https://www.benchchem.com/product/b1150427?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Cinnzeylanol

m/z Interpretation

Data not available in the reviewed literature.

Specific mass spectral data for the parent compound Cinnzeylanol, including its molecular ion

peak and fragmentation pattern, were not available in the primary literature reviewed.

Experimental Protocols
The following protocols are based on the methodologies described in the original isolation and

characterization of Cinnzeylanol.[1][2]

Isolation of Cinnzeylanol
Extraction: Powdered bark of Cinnamomum zeylanicum was extracted with 80% aqueous

acetone. The extract was concentrated to an aqueous solution.

Acid-Base Partitioning: The aqueous solution was acidified to pH 2 and washed with

benzene. The acidic aqueous layer was then extracted with ethyl acetate. The ethyl acetate

layer was washed with a saturated sodium bicarbonate solution.

Chromatography: The resulting neutral ethyl acetate fraction was subjected to silicic acid

column chromatography, eluting with a benzene-ethyl acetate solvent system. Cinnzeylanol
was obtained from the fractions eluted with benzene-ethyl acetate (2:3).

Purification: Final purification was achieved by preparative thin-layer chromatography (TLC)

on silica gel, developing with benzene-ethyl acetate (1:2).

Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectra were recorded on a JASCO IR-S spectrophotometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were measured with a

JEOL-MH-100 spectrometer (100 MHz) in deuterated pyridine (C₅D₅N) with
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tetramethylsilane (TMS) as the internal standard.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like Cinnzeylanol.
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Workflow for Natural Product Spectroscopic Analysis

Isolation and Purification
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Confirmation

Click to download full resolution via product page

Caption: General workflow for the isolation and structural elucidation of Cinnzeylanol.
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Conclusion
This technical guide consolidates the currently available spectroscopic data for Cinnzeylanol.
While foundational ¹H NMR and IR data have been established, a significant gap exists in the

literature concerning its ¹³C NMR and detailed mass spectrometry data. Further research is

warranted to fully characterize this complex natural product, which will be invaluable for its

potential applications in drug discovery and development. The provided experimental protocols

offer a starting point for researchers aiming to re-isolate or synthesize Cinnzeylanol for further

study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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